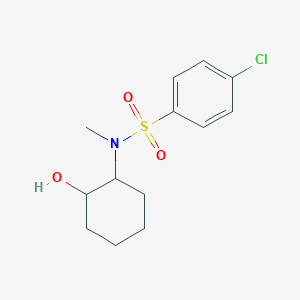

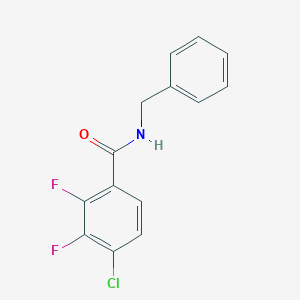

![molecular formula C22H18F3N3O5S B4623611 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

説明

- "N

2-[(4-methylphenyl)sulfonyl]-N2-(3-nitrophenyl)-N1-[3-(trifluoromethyl)phenyl]glycinamide" is a complex organic compound involving sulfonyl and nitrophenyl groups.

Synthesis Analysis

- Synthesis Approach : The compound involves a multi-step synthesis process. A related study detailed the synthesis of a similar sulfonamide compound using Density Functional Theory (DFT) calculations and various spectroscopic methods (Sarojini et al., 2013).

Molecular Structure Analysis

- Structural Characteristics : The molecular structure is characterized by hyperconjugative interactions and charge delocalization, analyzed through natural bond orbital (NBO) analysis (Sarojini et al., 2013).

Chemical Reactions and Properties

- Reactivity : Studies on similar sulfonamide compounds have shown reactivity with various organic reagents, indicating a potential for diverse chemical reactions (Yin-Huan Jin et al., 2011).

Physical Properties Analysis

- Thermal Stability : The thermal stability of related compounds has been assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into the physical robustness of the molecule (Sarojini et al., 2013).

Chemical Properties Analysis

- Electronic Properties : The electronic absorption spectra and HOMO-LUMO energies of related compounds have been calculated, indicating charge transfer within the molecule (Sarojini et al., 2013).

科学的研究の応用

Synthesis of Optically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones, related to the compound , have been prepared from chiral aldehydes using benzenesulfinic acid in anhydrous conditions. These compounds, in basic conditions, yield N-acylimines which react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. The nitro derivatives obtained can undergo a Nef reaction followed by methylation to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, serving as important building blocks for the preparation of biologically active compounds (Foresti et al., 2003).

Electrochemical Studies

The electrochemical reduction of compounds like p-nitrophenyl methyl sulfone has been studied, indicating that electrogenerated radical anions of these compounds, due to their electron-withdrawing substituents, do not undergo classic two-electron cleavage but rather lead to unexpected products. This reveals the complex reactivity of sulfone derivatives under reduction conditions, which can have implications for developing new synthetic methodologies (Pilard et al., 2001).

Potential Pesticidal Activity

Tribromomethyl phenyl sulfone derivatives, which share structural motifs with the compound , have been synthesized and reported for their potential as novel pesticides. These compounds' synthesis and subsequent modification could lead to the development of new herbicides and fungicides, highlighting the role of such sulfone derivatives in agricultural research (Borys et al., 2012).

Quantum Mechanical and Molecular Docking Studies

Derivatives closely related to the query compound have been characterized through quantum mechanical and molecular docking studies, suggesting their potential application in understanding molecular interactions at the atomic level. These studies offer insights into the electronic structure, reactivity, and interaction of such compounds with biological targets, which can be crucial for designing molecules with specific biological activities (Chandralekha et al., 2019).

Molecular Modification and Peptide Mimic Synthesis

N-Aminosulfamides, peptidomimetics where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively, have been synthesized. Such studies demonstrate the versatility of sulfonamide compounds in mimicking peptide structures, which can be valuable in developing therapeutic agents (Turcotte et al., 2012).

特性

IUPAC Name |

2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O5S/c1-15-8-10-20(11-9-15)34(32,33)27(18-6-3-7-19(13-18)28(30)31)14-21(29)26-17-5-2-4-16(12-17)22(23,24)25/h2-13H,14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSQNTGFIPOKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

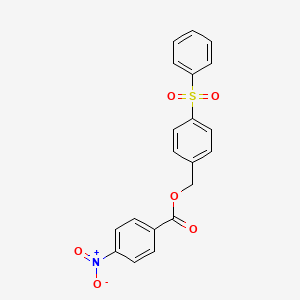

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)

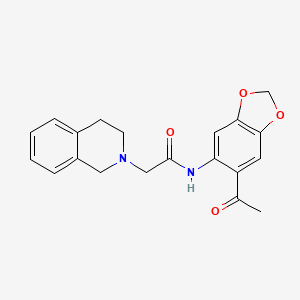

![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)

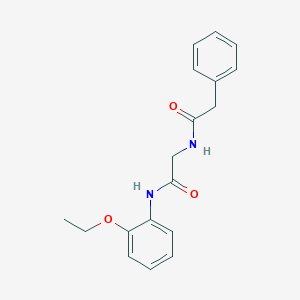

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

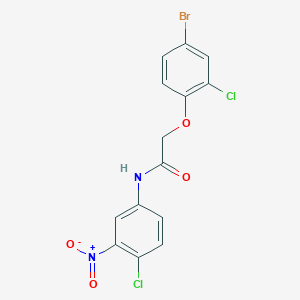

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)